molecular formula C9H9N3S B498957 1H-indol-3-yl carbamimidothioate CAS No. 73768-85-1

1H-indol-3-yl carbamimidothioate

Cat. No. B498957
CAS RN: 73768-85-1
M. Wt: 191.26g/mol
InChI Key: PPSQBTGGGVXVPA-UHFFFAOYSA-N
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Description

1H-indol-3-yl carbamimidothioate, also known as SRI-37330, is a small molecule compound that has been studied for its potential use in scientific research. It is a carbamimidothioate derivative of indole, which is a heterocyclic organic compound that is widely used in medicinal chemistry.

Scientific Research Applications

  • Reactions of Amino-Functionalized 3-Vinyl-1H-indoles : Research by Medion-Simon and Pindur (1991) explores the reactions of amino- or homoamino-functionalized 3-vinyl-1H-indoles, demonstrating their synthetic utility and reactivity in producing a range of products like substitution products, redox products, Diels-Alder adducts, ene adducts, and Michael-type adducts (Medion-Simon & Pindur, 1991).

  • Oligomerization of Indole-3-Carbinol in Aqueous Acid : Grose and Bjeldanes (1992) studied the conversion of Indole-3-Carbinol in acidic media, leading to various oligomeric products. This research is significant in understanding the biochemical transformations of indole derivatives (Grose & Bjeldanes, 1992).

  • Exploitation of Versatile Naturally Derived Blue Colorant Pigment 3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl] indol-one : This study by Ishani, Isita, and Vijayakumar (2021) discusses a multifaceted pigment derived from various bacteria species, highlighting its applications in textiles, medicine, cosmetics, and as a novel therapeutic category of drug (Ishani, Isita, & Vijayakumar, 2021).

  • Novel Indole-Coumarin Hybrids for Anticancer Activity : Kamath et al. (2015) synthesized indole-coumarin hybrids and evaluated their anticancer properties, demonstrating their potential as novel therapeutic agents (Kamath et al., 2015).

  • Synthesis of Novel 1H-Indole Derivatives with Antibacterial and Antifungal Activity : A study on the synthesis of new 1H-Indole derivatives revealed significant antimicrobial activity, contributing to the field of antimicrobial drug development (Authors not listed, 2020).

  • Synthesis of Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents : Hassan et al. (2022) presented a synthesis approach for compounds with indole cores, showing promising antibacterial and antifungal activities (Hassan et al., 2022).

Future Directions

: The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions : Synthesis, characterization, and SAR studies of new (1H-indol-3-yl …

properties

IUPAC Name

1H-indol-3-yl carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-9(11)13-8-5-12-7-4-2-1-3-6(7)8/h1-5,12H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSQBTGGGVXVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indol-3-yl carbamimidothioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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